

Benzo[c]cinnoline molecular structure and formula

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Compound of Interest

Compound Name: **Benzo[c]cinnoline**

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An In-depth Technical Guide to the Molecular Structure and Formula of **Benzo[c]cinnoline**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the molecular structure, formula, and physicochemical properties of **benzo[c]cinnoline** ($C_{12}H_8N_2$). As a rigid, planar, tricyclic heteroaromatic compound, **benzo[c]cinnoline** serves as a privileged scaffold in medicinal chemistry and a functional component in materials science. This document details its core molecular identity, spectroscopic profile, common synthetic pathways, and key applications, with a focus on its role in drug development. Detailed experimental protocols and mechanistic diagrams are provided to offer both foundational knowledge and practical insights for scientific professionals.

Introduction

Benzo[c]cinnoline, also known as 9,10-diazaphenanthrene, is an aromatic heterocyclic compound featuring a phenanthrene skeleton in which the carbon atoms at positions 9 and 10 are replaced by nitrogen atoms.^[1] Its unique electronic properties and rigid, planar geometry make it a molecule of significant interest. The presence of the nitrogen-nitrogen (azo) bridge within the constrained tricyclic system imparts distinct chemical reactivity and photophysical characteristics.^[2]

In the realm of drug development, the **benzo[c]cinnoline** framework is recognized as a "privileged molecule," frequently appearing in compounds designed as anticancer agents, biosensors, and antiandrogenic therapies.^{[2][3]} Its planarity facilitates intercalation with DNA, a primary mechanism for its cytotoxic effects against cancer cells.^{[4][5]} Furthermore, its derivatives are explored for applications in organic electronics, such as organic field-effect transistors (OFETs), due to their influence on photophysical properties like broad absorption bands and large Stokes shifts.^{[2][3]} This guide serves to consolidate the fundamental structural and chemical information essential for leveraging this versatile molecule in advanced research and development.

Core Molecular Identity

A precise understanding of a molecule's fundamental formula and properties is the bedrock of all subsequent experimental design and interpretation.

Chemical Formula and Molecular Weight

The molecular formula for **benzo[c]cinnoline** is $C_{12}H_8N_2$.^{[6][7][8][9][10][11]} This composition corresponds to a molecular weight of approximately 180.21 g/mol .^{[1][6][8][9][10][11][12]} The structure is achiral and possesses no defined stereocenters.^[11]

Caption: 2D representation of the **Benzo[c]cinnoline** molecular structure.

Physicochemical Properties

Benzo[c]cinnoline is typically a pale yellow solid at standard conditions.^[13] Its key properties are summarized below, providing essential data for experimental handling, purification, and analysis.

Property	Value	Source(s)
CAS Number	230-17-1	[1] [6] [7] [8] [9] [10]
Molecular Formula	C ₁₂ H ₈ N ₂	[6] [8] [9] [10] [11]
Molecular Weight	180.21 g/mol	[1] [6] [8] [9] [10] [11]
Appearance	Pale Yellow Solid	[13]
Melting Point	156-159 °C	[7] [13]
Boiling Point	~303 °C (estimate)	[7]
XLogP3	2.4	[12]
Hydrogen Bond Donors	0	[12]
Hydrogen Bond Acceptors	2	[12]

Detailed Molecular Structure & Spectroscopic Profile

Spectroscopic analysis provides the definitive fingerprint of a molecule, confirming its identity and revealing subtle details about its electronic and geometric structure.

Three-Dimensional Conformation

The **benzo[c]cinnoline** molecule is characterized by its rigid and highly planar structure. This planarity arises from the sp² hybridization of all carbon and nitrogen atoms, which creates an extended π-conjugated system across the three fused rings. This structural feature is critical to its function in many applications, particularly its ability to act as a DNA intercalator, where it stacks between the base pairs of the DNA double helix.[\[4\]](#)

Spectroscopic Characterization

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to the molecule's C_{2v} symmetry, the ¹H NMR spectrum is simplified. Protons that are chemically equivalent will produce a single signal. The spectrum typically shows a complex multiplet pattern in the aromatic region (δ

7.5-9.0 ppm), corresponding to the eight protons on the two outer benzene rings.[14] The ^{13}C NMR spectrum similarly reflects this symmetry, showing fewer than 12 signals.[12][14]

- Mass Spectrometry (MS): In electron ionization mass spectrometry (EI-MS), **benzo[c]cinnoline** exhibits a prominent molecular ion peak (M^+) at an m/z value corresponding to its molecular weight (~180).[12][15] This provides a clear confirmation of its molar mass.
- UV/Visible Spectroscopy: The extended π -system of **benzo[c]cinnoline** gives rise to characteristic absorption bands in the UV-Visible spectrum.[1][16] These electronic transitions are sensitive to the molecular environment and are crucial for studying its photophysical properties and its interactions with other molecules, such as biological macromolecules.

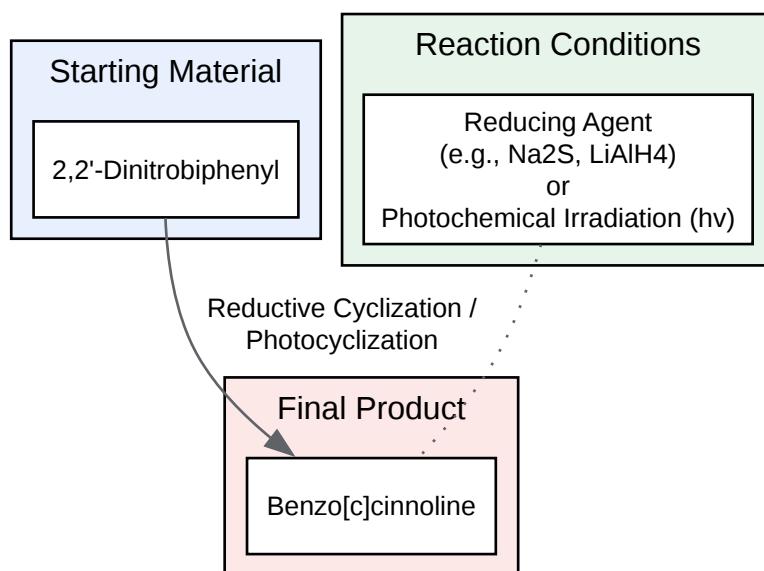
Synthesis and Reactivity

The synthesis of the **benzo[c]cinnoline** core can be achieved through several established chemical routes. The choice of method often depends on the desired substitution pattern and scale.

Overview of Synthetic Routes

Common strategies for synthesizing the **benzo[c]cinnoline** scaffold include:

- Reductive Cyclization of 2,2'-Dinitrobiphenyl: This is a classic and reliable method where the two nitro groups are reduced, leading to an intramolecular cyclization to form the central diazo bridge.[17]
- Oxidative Dehydrogenation of 2,2'-Diaminobiphenyl: The parent compound can be formally derived from the oxidation of 2,2'-diaminobiphenyl.[6]
- Photochemical Cyclization of Azobenzene: Irradiation of azobenzene can induce a cyclization reaction to yield **benzo[c]cinnoline**.[18]
- Modern Catalytic Methods: More recent approaches involve transition-metal-catalyzed reactions, such as palladium-catalyzed dual C-H activation, to construct the ring system from simpler precursors.[3][19]



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Caption: General synthetic pathways to **Benzo[c]cinnoline**.

Detailed Experimental Protocol: Photochemical Synthesis

This protocol describes a representative lab-scale synthesis via the photochemical cyclization of azobenzene. The causality behind this choice is its relative simplicity and high-yield potential under controlled conditions.

Objective: To synthesize **benzo[c]cinnoline** from azobenzene via UV irradiation.

Materials:

- Azobenzene
- Sulfuric acid (concentrated)
- Diethyl ether
- Hexane
- High-pressure mercury lamp (or similar UV source)

- Quartz reaction vessel
- Cooling bath

Procedure:

- Preparation: Dissolve azobenzene in concentrated sulfuric acid within a quartz reaction vessel. The acid serves as both the solvent and a catalyst that promotes the cyclization.
- Irradiation: Place the reaction vessel in a cooling bath to maintain a low temperature and dissipate heat from the lamp. Irradiate the solution with a high-pressure mercury lamp. The UV energy excites the azobenzene, facilitating the intramolecular cyclization.[\[18\]](#)
- Workup: After the reaction is complete (monitored by TLC or other appropriate method), carefully neutralize the reaction mixture.
- Extraction: Extract the product from the aqueous layer using diethyl ether (2L is specified in one prep).[\[18\]](#)
- Purification: Remove the diethyl ether by distillation. Recrystallize the crude residue from a mixed solvent system, such as hexane and diethyl ether, to yield pure, crystalline **benzo[c]cinnoline**.[\[18\]](#)

This protocol is a representative example and must be adapted with appropriate safety precautions and stoichiometry for specific laboratory conditions.

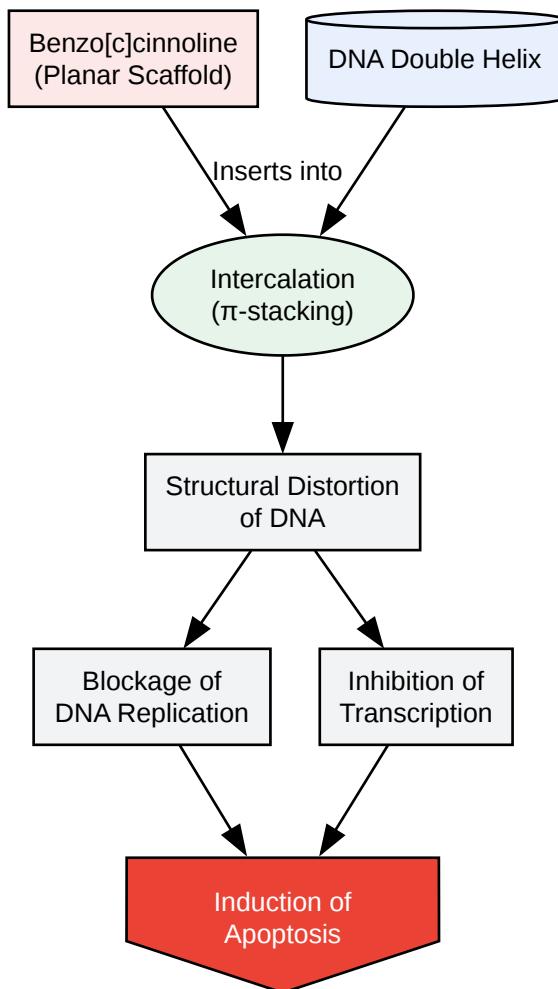
Applications in Drug Development

The rigid, planar, and heteroaromatic nature of the **benzo[c]cinnoline** scaffold makes it an ideal candidate for interaction with biological targets, particularly nucleic acids and proteins.

Role as a Scaffold for Anticancer Agents

Derivatives of **benzo[c]cinnoline** have shown significant potential as anticancer agents.[\[2\]](#)[\[4\]](#) [\[5\]](#)[\[20\]](#) The primary proposed mechanism of action is its function as a DNA intercalator. The flat molecule inserts itself between the stacked base pairs of the DNA double helix, causing a structural distortion. This distortion interferes with critical cellular processes such as DNA

replication and transcription, ultimately leading to apoptosis (programmed cell death) in rapidly dividing cancer cells.[4]



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Caption: Mechanism of action for **Benzo[c]cinnoline** as a DNA intercalator.

Conclusion

Benzo[c]cinnoline is a molecule of fundamental importance with a well-defined structure and diverse reactivity. Its molecular formula ($C_{12}H_8N_2$) and planar, tricyclic geometry are the basis for its utility as a versatile building block in both medicinal chemistry and materials science. For drug development professionals, its role as a DNA intercalating agent provides a validated starting point for the design of novel anticancer therapeutics. A thorough understanding of its

synthesis, spectroscopic properties, and chemical behavior, as outlined in this guide, is essential for unlocking its full potential in future scientific innovation.

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